N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
描述
N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 2-methylphenyl group at position 1, and a carboxamide moiety linked to a 1,4-dioxan-2-ylmethyl chain.
属性
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-4-2-3-5-17(14)25-19(15-6-8-21-9-7-15)18(23-24-25)20(26)22-12-16-13-27-10-11-28-16/h2-9,16H,10-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFARWGSDYLRDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3COCCO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class. This compound is characterized by its unique structural features, including a triazole ring, a carboxamide functional group, and a 1,4-dioxane moiety. These components are believed to contribute significantly to its biological activity, particularly in the realms of anticancer and antimicrobial properties.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring known for diverse biological activities. |
| Carboxamide Group | Enhances solubility and potential interactions with biological targets. |
| Pyridine Moiety | Contributes to pharmacological properties due to nitrogen presence. |
| Dioxane Moiety | May improve stability and bioavailability. |
Biological Activity Overview
The biological activities of N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide have been explored in various studies. The following sections detail its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole scaffold often exhibit significant anticancer properties. The specific compound under consideration has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study Findings:
-
Cell Lines Tested:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- HepG2 (liver cancer)
-
Results:
- The compound demonstrated an IC50 value of approximately 1.1 μM against MCF-7 cells.
- Induced apoptosis was confirmed through increased levels of cleaved caspase 3 and PARP proteins.
- Inhibition of the Bcl-2 protein was noted, which is crucial for regulating apoptosis.
These findings suggest that the compound may act through pathways involving mitochondrial signaling and caspase activation, leading to effective tumor suppression .
Antimicrobial Activity
The antimicrobial potential of N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide has also been evaluated.
Research Highlights:
- The compound exhibited notable activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
In Vitro Testing Results:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 50 mg/ml |
| S. aureus | 18 | 40 mg/ml |
These results indicate that the compound's structural features may enhance its ability to penetrate bacterial cell walls and inhibit growth effectively .
Mechanistic Insights
The mechanism by which N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects involves several pathways:
- Apoptosis Induction: Through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: The compound may cause cell cycle disruptions leading to halted proliferation.
- Antibacterial Action: Likely through interference with bacterial cell wall synthesis or function.
科学研究应用
N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the 1,2,3-triazole class, which features a triazole ring, a carboxamide functional group, and a 1,4-dioxane moiety. The pyridine and methylphenyl groups present in the compound contribute to its potential biological activity and chemical reactivity.
Potential Applications
N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide has potential applications in:
- Pharmaceutical Research The 1,2,3-triazole ring is a common structure in medicinal chemistry because of its diverse biological activities. Many 1,2,3-triazole derivatives exhibit antifungal, antibacterial, and anti-cancer properties. The pyridine ring is another common functional group in pharmaceuticals because its nitrogen-containing aromatic structure allows it to interact with various biological targets.
- Interaction Profiles Studies on interaction profiles of this compound with biological targets are crucial for understanding its mechanism of action. These studies may include: Target identification assays, Binding affinity studies, and Enzyme inhibition assays.
- Enhancing Bioactivity The specific combination of functional groups in N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide may enhance its solubility and bioactivity compared to other triazole derivatives. The incorporation of the 1,4-dioxane moiety could also influence its pharmacological properties and stability.
Structural Similarities and Biological Activities
Several compounds share structural similarities with N-(1,4-dioxan-2-ylmethyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-acetamidophenyl)-1H-1,2,3-triazole | Contains an acetamido group | Antimicrobial properties |
| 5-methyl-1-(pyridin-3-yl)-triazole | Methyl substitution on triazole | Anticancer activity |
| 1-(2-methylphenyl)-triazole derivatives | Various substitutions on phenyl ring | Anti-inflammatory effects |
相似化合物的比较
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be compared to related triazole and pyrazole derivatives documented in the evidence. Key differences lie in substituent groups, which influence physicochemical properties and bioactivity.
Structural Analogues
Key Comparative Insights
Substituent Effects on Solubility: The 1,4-dioxane moiety in the target compound enhances hydrophilicity compared to purely aromatic substituents (e.g., 4-bromophenyl in 929837-67-2 ). This may improve oral bioavailability.
Bioactivity Trends :
- Pyrazole derivatives (e.g., Compound 11 in ) often exhibit anticancer activity due to interactions with tubulin or DNA . The target compound’s triazole core may offer similar mechanisms with added metabolic stability.
- The fused pyrido-pyrrolo-pyrimidine carboxamide (900870-38-4) shows kinase inhibition, suggesting that the triazole-carboxamide scaffold in the target compound could similarly target enzymatic sites .
Crystallographic and Computational Analysis :
- SHELX software () is widely used for refining crystal structures of such compounds. The target compound’s dioxane chain may induce specific conformational preferences (e.g., chair vs. boat) in the solid state, affecting packing and stability .
- WinGX/ORTEP () visualizations could highlight steric effects of the 2-methylphenyl group compared to bulkier substituents (e.g., 3-nitrophenyl in ) .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 929837-67-2, involving Huisgen cycloaddition for triazole formation, followed by amidation .
- Pharmacokinetic Advantages : The dioxane group may reduce CYP450-mediated metabolism compared to methoxypropyl chains (e.g., 900870-38-4) .
- Structure-Activity Relationship (SAR): Substitution at position 5 (pyridine vs. amino or bromophenyl) is critical for modulating electronic properties and binding affinity.
常见问题
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, 80°C | Ethanol | 6h | 60-70% |
| Coupling | EDCI, HOBt, RT | DMF | 24h | 65-75% |
| Purification | Ethanol recrystallization | - | - | 90% purity |
How can researchers confirm the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions. For example, the pyridin-4-yl group shows aromatic protons at δ 8.5–7.5 ppm, while the dioxane moiety appears as multiplet signals near δ 3.5–4.0 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry. Single-crystal diffraction (e.g., using Cu-Kα radiation) confirms bond lengths and angles, as demonstrated for related triazoles in .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 396.3 for CHNO) .
Q. Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >95% purity.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .
What solvent systems and reaction conditions optimize solubility during synthesis?
Answer:
The compound’s solubility is influenced by polar aprotic solvents and pH:
- Preferred Solvents : DMF or DMSO for coupling steps due to high dielectric constants .
- Acidic/Base Conditions : Adjust pH to deprotonate the carboxamide group (e.g., using NaHCO in aqueous workup) to enhance solubility .
- Co-solvents : For recrystallization, use ethanol-water (7:3 v/v) to balance polarity .
Q. Key Findings :
- The dioxane ring’s conformational flexibility (via MM2 energy minimization) suggests susceptibility to ring-opening under acidic conditions .
What strategies improve bioavailability for in vivo studies of this compound?
Answer:
Modify physicochemical properties while retaining activity:
Prodrug Design : Introduce ester groups at the carboxamide moiety to enhance membrane permeability .
Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., 5.3 mg/mL in PBS at pH 7.4 vs. 0.1 mg/mL for free base) .
Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) to increase plasma half-life .
Validation : Monitor pharmacokinetics via LC-MS/MS (e.g., C and t in rodent models) .
How can researchers analyze regioselectivity in the triazole ring during synthesis?
Answer:
Regioselectivity is controlled by steric and electronic factors:
- Catalytic Effects : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-products .
- Substituent Analysis : Electron-withdrawing groups (e.g., pyridin-4-yl) direct nucleophilic attack to the less hindered position (C-5 in this case) .
Q. Experimental Validation :
- Compare -NMR shifts of triazole protons (1,4- vs. 1,5-regioisomers differ by ~0.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
